1,3-Dioxoisoindolin-2-yl pentanoate
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Overview
Description
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl pentanoate is a chemical compound with a unique structure that includes an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl pentanoate typically involves the reaction of phthalic anhydride with an appropriate amine, followed by esterification with pentanoic acid. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl pentanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl pentanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl ethanoate
- 1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl butanoate
- 1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl hexanoate
Uniqueness
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl pentanoate is unique due to its specific pentanoate ester group, which can influence its reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) pentanoate |
InChI |
InChI=1S/C13H13NO4/c1-2-3-8-11(15)18-14-12(16)9-6-4-5-7-10(9)13(14)17/h4-7H,2-3,8H2,1H3 |
InChI Key |
OISZWNPBLJIBOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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